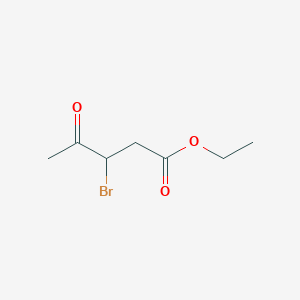

Ethyl 3-bromo-4-oxopentanoate

説明

Significance of α-Bromo-β-Keto Esters as Synthons in Organic Transformations

α-Bromo-β-keto esters are a class of organic compounds that serve as powerful intermediates in a multitude of synthetic transformations. Their utility stems from the presence of multiple reactive sites within the same molecule. The carbon bearing the bromine atom is electrophilic and susceptible to nucleophilic attack, making it an excellent site for substitution reactions. smolecule.com The adjacent keto and ester groups can also participate in a wide array of chemical reactions.

These synthons are particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, α-bromo-β-keto esters react with aminopyridines to form highly substituted imidazo[1,2-a]pyridines, a reaction that can be accelerated under microwave irradiation. organic-chemistry.org They are also key starting materials for the synthesis of 2-aminothiazole-5-carboxylates and their selenium analogs through condensation with thiourea (B124793) or selenourea. thieme-connect.comresearchgate.net

The versatility of α-bromo-β-keto esters is further demonstrated in their use in various named reactions. The Blaise reaction, for example, utilizes α-bromoesters to react with nitriles to form β-keto esters, highlighting the importance of the α-bromoester moiety in carbon-carbon bond formation. pondiuni.edu.inacs.org Furthermore, these compounds can undergo reduction of the keto group, oxidation, and participate in domino reactions to create complex cyclic systems. smolecule.com

The reactivity of these compounds can be finely tuned, allowing for selective transformations. For example, methods have been developed for the regioselective α-bromination of β-keto esters using reagents like bromodimethylsulfonium bromide, which offers a milder alternative to molecular bromine. tcichemicals.com

Research Rationale and Scholarly Context for Ethyl 3-bromo-4-oxopentanoate

The specific structure of this compound makes it a subject of interest in various research domains, particularly in medicinal chemistry and the development of novel synthetic methodologies. The compound serves as a crucial intermediate in the synthesis of more complex molecules, including potential drug candidates. smolecule.combiosynth.com

One notable application is in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists. The synthesis of these compounds can involve the bromination of ethyl 3-oxopentanoate (B1256331) to yield this compound with high efficiency. Derivatives of this compound are being investigated for their potential therapeutic effects in metabolic disorders due to their interaction with PPARs, which are key regulators of lipid metabolism and glucose homeostasis. smolecule.com

Furthermore, this compound is employed in the development of anti-inflammatory agents. It has been identified as a derivative of thiazole (B1198619) and has shown anti-inflammatory activity in animal studies, acting as an inhibitor of prostaglandin (B15479496) synthesis. biosynth.com The compound's structure can be modified to enhance stability and reduce toxicity. biosynth.com

In the realm of synthetic methodology, this compound is used to explore and develop new chemical reactions. For instance, it participates in domino Michael/α-alkylation reactions with α,β-unsaturated aldehydes to produce cyclopentanones with high enantiomeric excess. smolecule.com The reactivity of its carbon-bromine bond and the ketone functionality allows it to be a versatile scaffold for creating diverse chemical structures. smolecule.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 54260-84-3 |

| Molecular Formula | C₇H₁₁BrO₃ |

| Molecular Weight | 223.06 g/mol |

| InChI Key | JMBHNRDFFCWPHT-UHFFFAOYSA-N |

Historical Development of Related Brominated Carbonyl Compounds in Synthetic Chemistry

The use of brominated carbonyl compounds has a rich history in organic synthesis, with α-bromination of carbonyls being one of the most fundamental transformations. researchgate.net The development of methods for the selective introduction of a bromine atom adjacent to a carbonyl group has been a significant area of research, as these α-haloketones are precursors to a vast number of other functional groups and molecular frameworks. nih.gov

Historically, the direct use of molecular bromine (Br₂) was the primary method for α-bromination. However, this approach often suffers from a lack of selectivity, leading to the formation of di- and poly-brominated byproducts, as well as undesired aromatic ring bromination in certain substrates. researchgate.net This challenge spurred the development of new brominating agents and reaction conditions to achieve higher selectivity.

In recent decades, significant progress has been made in developing milder and more selective bromination methods. Reagents such as N-bromosuccinimide (NBS) have become widely used, often in the presence of a catalyst, to achieve monobromination with high yields. researchgate.net Other innovative approaches include the use of an aqueous H₂O₂–HBr system, which can effectively brominate various ketones at room temperature without the need for a catalyst or organic solvent. researchgate.netresearchgate.net

The synthesis of α-bromoketones via the halogenation of silyl (B83357) enol ethers represents another important advancement in this field, offering a different pathway to these valuable intermediates. acs.org The continuous development of these synthetic protocols has been driven by the need for greener, more efficient, and versatile methods for producing α-bromocarbonyl compounds, which remain indispensable tools in modern organic synthesis. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-bromo-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(8)5(2)9/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBHNRDFFCWPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513344 | |

| Record name | Ethyl 3-bromo-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54260-84-3 | |

| Record name | Ethyl 3-bromo-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-bromo-4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Regioselective Routes for Ethyl 3 Bromo 4 Oxopentanoate

Direct Bromination Approaches

The most direct route to Ethyl 3-bromo-4-oxopentanoate involves the electrophilic substitution of a hydrogen atom with bromine at the α-position to the ketone (C-3). This is typically achieved by reacting ethyl 4-oxopentanoate (B1231505) with a suitable brominating agent. However, the reaction is complicated by the potential for bromination at the other α-position (C-5) and the possibility of multiple brominations.

Optimizing reaction parameters is crucial for maximizing the yield of the desired 3-bromo isomer while minimizing the formation of byproducts. Key variables include the choice of brominating agent, solvent, reaction temperature, and duration.

While various solvents can be employed, the use of N-bromosuccinimide (NBS) in diethyl ether is a documented method for the synthesis of the analogous mthis compound. This approach is applicable to the ethyl ester as well. Diethyl ether serves as a non-polar medium for the reaction. The synthesis involves the bromination of ethyl levulinate using NBS, which acts as the bromine source.

Temperature and reaction time are critical factors that significantly influence the selectivity and yield of the bromination process. For instance, in the bromination of levulinic acid methyl ester with molecular bromine in methanol (B129727), the reaction is conducted at reflux temperature. chemicalbook.com The bromine is added dropwise at a rate that matches its consumption, which is visually indicated by the disappearance of the bromine color. chemicalbook.com The reaction is typically allowed to proceed for a short period after the final addition to ensure completion, often around 25 minutes in total. chemicalbook.comsmolecule.com Lowering the reaction temperature can sometimes increase selectivity, but may also lead to significantly longer reaction times. iau.irnih.gov Conversely, elevated temperatures can decrease reaction times but may also promote the formation of side products. iau.ir

| Starting Material | Brominating Agent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Methyl Levulinate | Bromine (Br₂) | Methanol | Reflux, ~25 min | 96.6% yield (mixture of 3-bromo and 5-bromo isomers) | chemicalbook.comsmolecule.com |

| Ethyl Levulinate | N-Bromosuccinimide (NBS) | Diethyl Ether | Not specified | Preparation of the 3-bromo isomer |

The primary side reactions in the synthesis of this compound are the formation of the 5-bromo regioisomer and dibrominated products. chemicalbook.comgoogle.com

Regioisomer Formation: The direct bromination with molecular bromine often yields a mixture that is difficult to control. google.com The starting material, ethyl 4-oxopentanoate, has two enolizable positions, leading to competition between C-3 and C-5 bromination.

Dibromination: The formation of dibrominated byproducts, such as ethyl 3,5-dibromo-4-oxopentanoate, can be largely prevented by carefully controlling the stoichiometry of the reactants. google.compsu.edu Adding the brominating agent portion-wise or dropwise and stopping the addition once the starting material is consumed helps to avoid over-bromination. chemicalbook.com

Optimization of Bromination Conditions and Reagents

Exploration of Alternative Synthetic Pathways

Given the challenges with regioselectivity in direct bromination with Br₂, researchers have explored alternative methods to improve the synthesis of the target molecule. These methods often involve different brominating agents or catalytic systems.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of ketones and β-keto esters. psu.eduresearchgate.net It is often considered a milder and more selective alternative to molecular bromine. The reaction can be performed under neutral or slightly acidic conditions and sometimes benefits from the use of a catalyst, such as silica-supported sodium bicarbonate, to improve efficiency. researchgate.net Solvent-free bromination of β-keto esters with NBS by simple trituration has also been reported as an environmentally friendly method that yields monobrominated products selectively. psu.edu

Hydrogen Peroxide-Hydrogen Bromide (H₂O₂-HBr) System: An aqueous H₂O₂–HBr system provides an effective method for the bromination of various ketones and β-keto esters. researchgate.net This approach can be performed at room temperature without a catalyst or organic solvent, offering a "greener" synthetic route with high selectivity for monobromination. iau.irresearchgate.net

| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Direct Bromination | Bromine (Br₂) | Reflux in a polar solvent (e.g., Methanol) | High overall conversion | Poor regioselectivity (forms isomer mixtures) | chemicalbook.comgoogle.com |

| NBS Bromination | N-Bromosuccinimide (NBS) | Room temperature, with or without solvent/catalyst | Higher selectivity for monobromination, milder conditions | May require catalyst for optimal efficiency | psu.eduresearchgate.net |

| H₂O₂-HBr System | In situ generated from H₂O₂ and HBr | Aqueous, room temperature, catalyst-free | Environmentally friendly, high selectivity | Requires handling of corrosive HBr | researchgate.net |

Multi-Step Approaches to the Core this compound Structure

The construction of the this compound framework is often accomplished through sequential reactions starting from more readily available precursors. A common multi-step strategy involves the synthesis of the γ-ketoester backbone followed by a selective bromination step.

One documented approach begins with levulinic acid (4-oxopentanoic acid). This process involves an initial bromination of the acid, followed by esterification to yield the final ethyl ester product. A procedure for the analogous methyl ester, which can be adapted for the ethyl ester, involves heating levulinic acid to reflux in the presence of bromine and methanol. chemicalbook.com The bromine adds to the carbon adjacent to the ketone (the C-3 position), though the formation of a mixture with the 5-bromo isomer can occur. chemicalbook.com Following the bromination of the acid, the solvent is partially removed, and the reaction mixture is neutralized. The resulting 3-bromolevulinic acid can then be esterified with ethanol (B145695) under acidic conditions to produce this compound.

Another potential multi-step route involves the use of a chlorinated intermediate. Ethyl 3-azido-4-oxopentanoate has been synthesized from Ethyl 3-chloro-4-oxopentanoate. semanticscholar.org This suggests a pathway where Ethyl 3-chloro-4-oxopentanoate is first synthesized and then potentially converted to this compound, although direct conversion methods are less commonly detailed. The synthesis of the chloro-analogue itself represents a multi-step process, which would be followed by a halogen exchange reaction.

Chemo- and Regioselective Synthesis Strategies from Precursors

The primary challenge in synthesizing this compound lies in the regioselective bromination of its immediate precursor, ethyl 4-oxopentanoate (ethyl levulinate). The ethyl levulinate molecule has two enolizable positions, at C-3 (alpha to the ketone) and C-5 (alpha to the ester), making it susceptible to bromination at either site. The choice of brominating agent and reaction conditions is therefore critical to selectively introduce the bromine atom at the desired C-3 position.

Under certain conditions, the bromination of ethyl 4-oxopentanoate can lead to a mixture of products. For instance, the bromination of levulinic acid with bromine in methanol can produce a mixture of the 3-bromo and 5-bromo isomers. chemicalbook.com Furthermore, treating ethyl 4-oxopentanoate with bromine (Br₂) in acetic acid tends to favor the formation of the structural isomer, Ethyl 5-bromo-4-oxopentanoate.

A specific method has been reported for the regioselective synthesis of this compound. This strategy employs the use of N-bromosuccinimide (NBS) as the brominating agent in diethyl ether, with ammonium (B1175870) acetate (B1210297) as a catalyst. This approach favors the formation of the desired 3-bromo isomer over the 5-bromo alternative. The use of NBS is a common strategy in organic synthesis to achieve milder and more selective brominations, particularly at allylic or alpha-carbonyl positions.

The table below summarizes various synthetic strategies for the bromination of ethyl levulinate and related precursors, highlighting the influence of reagents and conditions on the regiochemical outcome.

| Precursor | Brominating Agent | Solvent | Conditions | Primary Product(s) | Citation |

| Ethyl levulinate | N-Bromosuccinimide (NBS) / Ammonium acetate | Diethyl ether | Not specified | This compound | |

| Levulinic acid | Bromine (Br₂) | Methanol | Heating / reflux | Mixture of methyl 3-bromolevulinate and methyl 5-bromolevulinate | chemicalbook.com |

| Ethyl 4-oxopentanoate | Bromine (Br₂) | Acetic acid | 0–25°C | Ethyl 5-bromo-4-oxopentanoate |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Bromo 4 Oxopentanoate

Nucleophilic Displacement Reactions at the Bromine Center

The carbon atom attached to the bromine (C-3) is an electrophilic center, susceptible to attack by nucleophiles. The reactivity of this center is significantly influenced by the adjacent carbonyl group at C-4.

Azide (B81097) Substitution: Synthesis of Ethyl 3-azido-4-oxopentanoate

The reaction of Ethyl 3-bromo-4-oxopentanoate with azide nucleophiles, typically sodium azide (NaN₃), is a known transformation for α-haloketones, leading to the formation of α-azido ketones. This substitution replaces the bromine atom with an azido group, yielding Ethyl 3-azido-4-oxopentanoate.

The displacement of the bromide by the azide ion is understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity of α-haloketones in such reactions is generally enhanced compared to corresponding alkyl halides. This heightened reactivity is attributed to the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-bromine bond and enhances the electron deficiency at the α-carbon, making it more susceptible to nucleophilic attack.

The outcome of the azide substitution can be highly dependent on the reaction conditions. The synthesis of α-azido ketones from α-halo ketones is traditionally carried out under mild conditions. nih.gov However, the presence of a base, such as triethylamine (TEA), can significantly alter the reaction pathway. For substrates like 3-bromo-4-oxoesters, treatment with sodium azide in the presence of a catalytic amount of TEA can lead to the formation of α-enaminones. researchgate.net This suggests that while the initial SN2 reaction may form the desired Ethyl 3-azido-4-oxopentanoate, the basic conditions can promote subsequent elimination or rearrangement reactions.

The choice of solvent also plays a role. Aprotic polar solvents like DMF are often used for such substitution reactions. The solubility of sodium azide in different solvents can affect the reaction time and efficiency.

| Reagent System | Base | Typical Solvent | Likely Product |

| Sodium Azide | None | DMF, Acetone | Ethyl 3-azido-4-oxopentanoate |

| Sodium Azide | Triethylamine (catalytic) | Various | Corresponding α-enaminone researchgate.net |

The reaction at the C-Br bond is not limited to the azide ion. A variety of nucleophiles can displace the bromide, demonstrating the broad scope of this transformation. However, the reaction can have limitations. For traditional SN2 reactions, sterically hindered α-haloketones may react more slowly. Furthermore, strongly basic nucleophiles can favor elimination reactions over substitution. The reaction of α-bromo ketones with primary amines can sometimes be difficult to control, potentially leading to overalkylation.

Investigations with Other Heteroatom-Based Nucleophiles

The electrophilic C-3 carbon of this compound reacts with a range of other heteroatom-based nucleophiles.

Nitrogen Nucleophiles: Besides azide, other nitrogen nucleophiles like primary and secondary amines can be used. For instance, reactions of α-haloketones with N-heterocyclic compounds often result in quaternization. The reaction of a related α-bromo ester with morpholine has been documented to yield the substitution product.

Sulfur Nucleophiles: Thiolate anions are excellent nucleophiles and readily displace the bromide from α-haloketones. msu.edu Reactions with species like thiourea (B124793) are commonly used to synthesize thiazole (B1198619) rings. The reaction of bis(α-bromoketones) with 4-amino-3-mercapto-1,2,4-triazole derivatives in the presence of triethylamine has been shown to be an effective method for constructing heterocyclic systems. researchgate.net

Oxygen Nucleophiles: Oxygen-based nucleophiles such as carboxylates can also participate in substitution reactions, although they are generally less reactive than nitrogen or sulfur nucleophiles in this context.

These reactions underscore the utility of this compound as a building block for synthesizing a variety of compounds, particularly heterocyclic structures. The use of a base like triethylamine is common in reactions with less nucleophilic amines or thiols to facilitate the reaction. researchgate.netresearchgate.net

Transformations of the Carbonyl (Keto) Group

The carbonyl group in this compound is another key reactive site. It can undergo nucleophilic addition, reduction, and condensation reactions, typical of ketones.

One of the important transformations is the reduction of the keto group. For the related α-azido ketones, the carbonyl group can be reduced to a hydroxyl group, which is a key step in the synthesis of amino alcohols. nih.gov Reagents like sodium borohydride (NaBH₄) are capable of reducing the keto group in α-haloketones, as seen in the reduction of bis(5,6-dihydro-s-triazolo[3,4-b]thiadiazines) derived from bis(α-bromoketones). researchgate.net This suggests that the keto-functionality in this compound can be selectively reduced to the corresponding secondary alcohol, yielding Ethyl 3-bromo-4-hydroxypentanoate, while leaving the ester and bromide functionalities intact under appropriate conditions.

Condensation reactions with amine derivatives are also possible, though the presence of the adjacent electrophilic C-Br center can complicate these transformations.

Reduction Methodologies

The presence of two distinct carbonyl groups—a ketone and an ester—offers opportunities for both selective and stereoselective reductions.

Stereoselective Reduction Strategies for the β-Keto Ester Moiety

The reduction of the ketone at the C-4 position of this compound yields a β-hydroxy ester, creating a new stereocenter. Controlling the stereochemistry of this newly formed alcohol is crucial in synthetic applications. The diastereoselectivity of this reduction can be influenced by the choice of reducing agent and the addition of Lewis acids, which can coordinate to the carbonyl oxygen atoms and direct the hydride attack.

Strategies for achieving high diastereoselectivity in the reduction of α-substituted β-keto esters are well-established. For instance, the use of sodium borohydride in conjunction with chelating Lewis acids like titanium(IV) chloride (TiCl₄) typically favors the formation of the syn-diastereomer. The chelation of the Lewis acid to both the keto and ester carbonyls creates a rigid cyclic intermediate, forcing the hydride to attack from the less sterically hindered face. Conversely, non-chelating conditions, often employing bulky reducing agents or specific Lewis acids like cerium(III) chloride (CeCl₃) in what is known as the Luche reduction, can lead to the preferential formation of the anti-diastereomer. nih.govresearchgate.net

Table 1: Stereoselective Reduction Strategies

| Reagent/Condition | Major Diastereomer | Rationale |

|---|---|---|

| NaBH₄ / TiCl₄ | syn | Chelation control directs hydride attack. |

| NaBH₄ / CeCl₃ (Luche Reduction) | anti | Non-chelation control, steric factors dominate. nih.govresearchgate.net |

| LiEt₃BH (Super-Hydride®) | anti | Sterically hindered reagent favors attack from the less hindered face. |

Chemoselective Reduction in the Presence of Other Functional Groups

This compound possesses three reducible functional groups: a ketone, an ester, and a carbon-bromine bond. Achieving chemoselectivity is paramount for synthetic utility.

The ketone is significantly more electrophilic than the ester, allowing for its selective reduction. Mild hydride reagents, most notably sodium borohydride (NaBH₄), are highly effective for reducing ketones and aldehydes while leaving less reactive functional groups like esters and alkyl halides untouched. libretexts.orgyoutube.comyoutube.com Therefore, treatment of this compound with NaBH₄ in a protic solvent such as methanol (B129727) or ethanol (B145695) would selectively reduce the C-4 ketone to a secondary alcohol, yielding ethyl 3-bromo-4-hydroxypentanoate.

Conversely, reducing the ester group in the presence of the more reactive ketone is not feasible with standard hydride reagents. Such a transformation would typically require a two-step process: protection of the ketone (e.g., as a ketal), followed by reduction of the ester with a stronger reducing agent like lithium aluminum hydride (LiAlH₄), and subsequent deprotection. It is also important to note that powerful, non-selective reagents like LiAlH₄ can also reduce the alkyl bromide. harvard.edu

Condensation and Cyclization Reactions

The combination of electrophilic centers and a good leaving group in this compound provides pathways for various condensation and cyclization reactions.

Formation of Schiff Bases and Related Imine Derivatives

The ketone carbonyl at C-4 can readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by the amine. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the imine. This reactivity allows for the introduction of diverse nitrogen-containing moieties into the molecule's framework.

Intramolecular Cyclization Pathways

The structure of this compound is well-suited for intramolecular cyclization reactions. One of the most significant pathways is the Favorskii rearrangement, a reaction characteristic of α-halo ketones in the presence of a base. nrochemistry.comalfa-chemistry.comwikipedia.org

Upon treatment with a base (e.g., an alkoxide), an enolate can be formed by deprotonation of the α-carbon on the opposite side of the ketone (C-5). This enolate can then act as an internal nucleophile, displacing the bromide ion at C-3 in an intramolecular Sₙ2 reaction to form a highly strained cyclopropanone intermediate. wikipedia.orgstudy.com Subsequent nucleophilic attack by the base on the cyclopropanone carbonyl and ring-opening leads to a rearranged carboxylic acid derivative. This pathway provides a method for skeletal rearrangement and ring contraction if applied to a cyclic analogue. alfa-chemistry.comwikipedia.org

Another potential cyclization involves the formation of an enolate at the C-2 position (alpha to the ester). This enolate could also displace the bromide at C-3 to form a substituted cyclopropane dicarbonyl compound. Furthermore, photoredox-catalyzed methods have been developed for the intramolecular cyclopropanation of related α-bromo-β-keto esters that contain an alkene moiety. rsc.orgrsc.org

Keto-Enol Tautomerism and its Impact on Reaction Mechanisms and Reactivity

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto form and two possible enol tautomers. libretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. chemistrysteps.com

The equilibrium can shift towards the enol form where the C=C double bond is between C-3 and C-4, or the enol form where the C=C double bond is between C-2 and C-3 (an enol of the ester). The enol form involving the ketone (at C-4) is generally more significant. The stability of the enol tautomer in β-dicarbonyl systems is enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a stable six-membered pseudo-ring. pearson.com Additionally, the resulting conjugated π-system contributes to the stability of the enol form. fiveable.me

This tautomerism has a profound impact on reactivity. The enol form is the key reactive intermediate for reactions occurring at the α-carbon. For example, the α-halogenation to synthesize this compound proceeds via the enol. The electron-rich double bond of the enol acts as a nucleophile. The presence of the electron-withdrawing bromine atom at the C-3 position influences the acidity of the neighboring α-protons and can affect the position of the tautomeric equilibrium. acs.org Understanding this equilibrium is crucial for predicting the compound's behavior in base- or acid-catalyzed reactions, as the enol or its corresponding enolate is often the species that undergoes the chemical transformation. chemistrysteps.com

Reactivity of the Ester Moiety

The ethyl ester portion of the molecule is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These transformations allow for the modification of the ester group to yield carboxylic acids, their derivatives, or other esters, thereby increasing the synthetic utility of the compound.

The hydrolysis of the ethyl ester in this compound to its corresponding carboxylic acid, 3-bromo-4-oxopentanoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This process involves heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, with an excess of water. The reaction is reversible, and the presence of excess water drives the equilibrium towards the formation of the carboxylic acid and ethanol. The mechanism proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): A more common and generally irreversible method is hydrolysis using a dilute alkali, such as sodium hydroxide or potassium hydroxide. researchgate.net The reaction is carried out by heating the ester with the aqueous base. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. This method is often preferred due to its irreversibility and typically cleaner reaction profiles.

The resulting 3-bromo-4-oxopentanoic acid is a key intermediate that can be further converted into a variety of carboxylic acid derivatives, such as acid chlorides, amides, or anhydrides, using standard synthetic protocols.

Table 1: Comparison of Hydrolysis Methods for this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Reagent | Dilute H₂SO₄ or HCl | Dilute NaOH or KOH |

| Mechanism | Reversible, equilibrium-driven | Irreversible |

| Initial Product | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol |

| Workup | Extraction of product | Acidification followed by extraction |

| Advantages | Direct formation of the acid | High completion rate |

| Disadvantages | Reversibility can limit yield | Requires a separate acidification step |

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction is typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The new alcohol then acts as a nucleophile. To drive the reaction to completion, the new alcohol is usually used in large excess as the solvent.

Base-Catalyzed Transesterification: A strong base, such as the alkoxide corresponding to the new alcohol (e.g., sodium methoxide for conversion to a methyl ester), is used as a catalyst. The alkoxide attacks the carbonyl carbon, and the reaction proceeds towards the more stable product.

This process is valuable for modifying the properties of the molecule, for instance, by introducing a different ester group to alter solubility, volatility, or to install a protecting group. For example, reacting this compound with benzyl alcohol under acidic conditions would yield Benzyl 3-bromo-4-oxopentanoate.

Transition Metal-Catalyzed Coupling Reactions

The presence of a bromine atom makes this compound an excellent electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon bond formation. The reactivity of the C-Br bond is enhanced by the adjacent electron-withdrawing ketone group.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. yonedalabs.commdpi.com this compound can serve as the halide component, reacting with various aryl or vinyl boronic acids (or their esters) to introduce new substituents at the C3 position.

The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the ester to form a Pd(II) complex. yonedalabs.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step requires the presence of a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. yonedalabs.com

This reaction would allow for the synthesis of a wide array of ethyl 3-aryl-4-oxopentanoates, which are valuable precursors for more complex molecules. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields.

Table 2: Typical Conditions for a Hypothetical Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Electrophile | This compound | Provides the C-Br bond for oxidative addition |

| Nucleophile | Arylboronic Acid (e.g., Phenylboronic acid) | Source of the new carbon substituent |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | Facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, or DMF, often with water | Solubilizes reactants and facilitates the reaction |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers |

The Heck reaction couples an unsaturated halide with an alkene under palladium catalysis to form a substituted alkene. This compound can act as the halide partner. The reaction typically involves the formation of a new carbon-carbon bond at the less substituted carbon of the alkene double bond.

The mechanism is similar to the Suzuki coupling in its initial oxidative addition step. After the Pd(0) catalyst inserts into the C-Br bond, the resulting Pd(II) complex coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the final product and a palladium-hydride species. A base is used to regenerate the Pd(0) catalyst. This reaction would yield γ-keto esters with an appended vinyl group, offering a route to complex polyfunctional molecules.

Beyond the Suzuki and Heck reactions, the reactive C-Br bond in this compound is amenable to other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Applying this to this compound would allow for the introduction of an alkynyl group at the C3 position, producing ethyl 3-alkynyl-4-oxopentanoates. These products are highly valuable intermediates for synthesizing heterocyclic compounds and other complex targets. In some cases involving α-bromo carbonyls, a reductive cross-coupling may occur instead of the direct Sonogashira product. rsc.org

Carbonylative Coupling: Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into the carbon-halogen bond. The resulting acyl-palladium intermediate can then be trapped by various nucleophiles. For instance, a carbonylative Sonogashira coupling would yield an α,β-alkynyl ketone structure. semanticscholar.org Alternatively, reacting with an alcohol or amine after CO insertion (alkoxycarbonylation or aminocarbonylation) would produce a more complex keto-ester or keto-amide, respectively. This one-pot reaction adds significant molecular complexity.

Stille Coupling: This reaction involves the coupling of the organohalide with an organotin reagent. Although less common now due to the toxicity of tin compounds, it remains a viable method for forming C-C bonds where Suzuki coupling might be unsuitable.

Lack of Specific Research Hinders Detailed Analysis of Stereochemical Control in Reactions of this compound

Despite a comprehensive search of available scientific literature, detailed research findings on the stereochemical control in synthetic transformations specifically utilizing this compound are exceptionally scarce. Consequently, a thorough and informative article structured around diastereoselective and enantioselective approaches with this particular compound, as per the requested outline, cannot be generated at this time.

The investigation into the chemical reactivity of this compound did not yield specific examples of diastereoselective reaction designs. There is a notable absence of published studies that report on the use of this substrate in reactions where the formation of diastereomers is controlled or analyzed. As a result, no data on diastereomeric ratios or detailed discussions on the factors influencing diastereoselectivity for this compound are available.

Similarly, the exploration of enantioselective synthesis involving this compound through chiral catalysis or the use of chiral auxiliaries did not provide concrete experimental results. The scientific literature does not appear to contain reports of enantioselective transformations where this specific bromo-oxopentanoate ester is a key reactant. Therefore, information regarding suitable chiral catalysts or auxiliaries, achievable enantiomeric excesses, and the mechanisms of such enantioselective reactions is not documented.

While general principles of stereochemical control are well-established in organic synthesis, the application and specific outcomes of these principles in reactions involving this compound have not been a subject of published research. The available information is largely centered on its isomer, Ethyl 4-bromo-3-oxopentanoate, or discusses stereoselective synthesis in a broader context without mentioning the title compound.

Due to the lack of specific research data, the creation of data tables and a detailed, scientifically accurate article focusing solely on the stereochemical aspects of this compound's reactivity is not feasible. Further experimental research in this specific area would be required to provide the detailed findings necessary to fulfill the requested article's scope.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Precursor in Complex Heterocyclic Compound Synthesis

The reactivity of Ethyl 3-bromo-4-oxopentanoate makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. The α-bromoketone moiety is particularly important for classical condensation reactions that form the core of many nitrogen- and sulfur-containing rings.

The imidazo[2,1-b]thiazole core and its benzannulated analogue, imidazo[2,1-b]benzothiazole, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, and anti-inflammatory properties nih.govmdpi.com. The synthesis of these fused heterocyclic systems commonly involves the reaction of a 2-aminothiazole or 2-aminobenzothiazole with an α-haloketone nih.govresearchgate.netresearchgate.net.

In this reaction, the primary amino group of the thiazole (B1198619) ring acts as a nucleophile, attacking the carbon bearing the bromine atom of the α-haloketone. This is followed by an intramolecular cyclization where the ring nitrogen attacks the ketone's carbonyl carbon, and a subsequent dehydration step yields the aromatic fused imidazo[2,1-b]thiazole system. This compound is a suitable α-haloketone for this transformation, capable of producing derivatives with an ethoxycarbonylmethyl substituent at the 5-position and a methyl group at the 6-position of the imidazo[2,1-b]thiazole ring.

General Synthesis of Imidazo[2,1-b]thiazole Derivatives

| Reactant 1 | Reactant 2 | Resulting Scaffold | Potential Substituents from this compound |

| 2-Aminothiazole | This compound | Imidazo[2,1-b]thiazole | 5-(ethoxycarbonylmethyl)-6-methyl |

| 2-Aminobenzothiazole | This compound | Imidazo[2,1-b]benzothiazole | 2-(ethoxycarbonylmethyl)-3-methyl |

The thiazole ring is a core component of numerous natural products and pharmaceuticals, including Vitamin B1 bepls.com. The most common and versatile method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thioacetamide nih.govnih.govorganic-chemistry.orgresearchgate.net.

This compound serves as the α-haloketone component in this reaction. The mechanism proceeds via the nucleophilic sulfur of the thioamide attacking the α-carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. When reacted with thiourea, for example, this compound yields a 2-aminothiazole derivative functionalized with an acetyl group and an ethyl acetate (B1210297) group at positions 4 and 5, respectively.

Hantzsch Synthesis of a Thiazole Derivative

| α-Haloketone | Thioamide Source | Key Reaction Steps | Product |

| This compound | Thiourea | 1. Nucleophilic attack by sulfur | Ethyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate |

| 2. Intramolecular cyclization | |||

| 3. Dehydration |

β-Enamino esters are valuable synthetic intermediates for producing biologically active compounds like β-amino acids and various heterocycles. A specific application of this compound is in the preparation of γ-imino- and γ-amino-β-enamino esters.

This synthesis is a two-step process. First, this compound undergoes a nucleophilic substitution reaction with sodium azide (B81097) to form the intermediate ethyl 3-azido-4-oxopentanoate. This azido ester is then condensed with various primary alkylamines in the presence of titanium(IV) chloride. This condensation results in the formation of γ-imino-β-enamino esters. These products can be further transformed through chemoselective reduction of the imine functionality to yield the corresponding γ-amino-β-enamino esters.

Building Block for Complex Molecule Construction

The multiple reactive sites within this compound make it a powerful building block for assembling complex organic molecules and designing novel molecular frameworks for research in medicinal chemistry and materials science.

As a versatile building block, this compound possesses the necessary functional groups to be incorporated into complex synthetic pathways. The α-bromoketone moiety allows for the formation of carbon-carbon and carbon-heteroatom bonds, while the ester can be hydrolyzed, reduced, or used in further condensation reactions. Although it is a potent precursor for creating complex structures, its specific application in the total synthesis of named natural products is not prominently documented in scientific literature. Its utility lies more in its role as a foundational component for building diverse chemical libraries.

The true strength of this compound lies in its utility for generating novel molecular scaffolds. The ability to readily form important heterocyclic cores, such as thiazoles and imidazo[2,1-b]thiazoles, demonstrates its value in scaffold-based drug design . These heterocyclic systems serve as the central framework for developing new therapeutic agents by allowing for the systematic modification of peripheral substituents to optimize biological activity nih.govnih.govnih.gov. The γ-imino- and γ-amino-β-enamino esters derived from this compound also represent flexible, acyclic scaffolds that can be used to synthesize a variety of other linear or cyclic molecules.

Molecular Scaffolds Derived from this compound

| Derived Scaffold | Synthetic Method | Potential Applications in Medicinal Chemistry |

| Thiazole | Hantzsch Synthesis | Antibacterial, Antifungal, Anti-inflammatory, Anticancer Agents |

| Imidazo[2,1-b]thiazole | α-Haloketone Condensation | Antiviral, Antitubercular, Anthelmintic Agents |

| β-Enamino ester | Azide Substitution & Condensation | Precursors to β-amino acids, Pyridine derivatives, Renin inhibitors |

Development of Pharmaceutical Intermediates and Lead Compounds

This compound serves as a versatile intermediate in medicinal chemistry due to its distinct functional groups that allow for a variety of chemical transformations. The presence of a bromine atom, a good leaving group, and a ketone moiety makes it a valuable building block for constructing more complex molecular architectures necessary for pharmacologically active compounds. Its role is primarily as a precursor, enabling the synthesis of diverse chemical structures that are screened for potential therapeutic applications.

Role as a Precursor in Potential Drug Candidate Synthesis

The reactivity of this compound makes it a key starting material or intermediate in multi-step synthetic pathways aimed at producing novel drug candidates. Organic chemists utilize this compound to introduce specific structural motifs into larger molecules. It is a derivative of Ethyl 3-oxopentanoate (B1256331), which is widely recognized as a cornerstone for creating complex organic molecules, including the synthesis of heterocyclic compounds that are prevalent in many biologically active molecules and new therapeutic agents. nbinno.comnbinno.com The bromo-keto-ester structure allows for sequential reactions, such as nucleophilic substitution at the carbon bearing the bromine and various condensation or addition reactions at the ketone and ester sites. This versatility facilitates the construction of molecular libraries for high-throughput screening in drug discovery programs. For instance, it has been identified as a synthetic anti-inflammatory agent belonging to the thiazole derivative class, acting as an inhibitor of prostaglandin (B15479496) synthesis. biosynth.com

Application in Studies towards PPAR Agonists (by analogy to related structures)

A significant application of this compound is its use as a crucial intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear hormone receptors that regulate lipid metabolism, inflammation, and mitochondrial bioenergetics, making them important targets for drugs aimed at treating metabolic disorders. nih.gov In this context, the synthesis of the target compound is achieved through the efficient bromination of ethyl 3-oxopentanoate, yielding the desired intermediate which is then elaborated into the final PPAR agonist structure. Research has shown this specific reaction can achieve a high yield, demonstrating its utility in creating molecules for further investigation into metabolic disease therapies.

Intermediates for Carbapenem Antibiotics Research (by analogy to related structures)

While direct synthesis of carbapenems using this compound is not prominently documented, its structural features suggest potential applicability by analogy to established synthetic strategies. Carbapenems are a class of broad-spectrum β-lactam antibiotics characterized by a bicyclic core structure. nih.gov The synthesis of such complex scaffolds often relies on versatile building blocks that possess multiple reactive sites for cyclization and functionalization. Beta-keto esters, the parent class of this compound, are fundamental precursors in organic synthesis for forming carbon-carbon bonds. By analogy, the functional handles present in this compound could potentially be utilized in intramolecular condensation or substitution reactions to construct the carbapenem nucleus or its side chains, making it a compound of interest for researchers exploring novel synthetic routes to these essential antibiotics.

Utilization in Biological Assay Development and Mechanistic Probes in Biochemical Studies

This compound is also employed in the development of tools for biochemical research. Its utility extends to its use in biochemical assays designed to investigate enzyme interactions and metabolic pathways. The reactivity of the α-haloketone motif is particularly useful for designing mechanistic probes.

The bromine atom makes the adjacent carbon electrophilic, rendering it susceptible to attack by nucleophilic residues (such as cysteine or histidine) found in the active sites of many enzymes. This reactivity allows the compound to act as a covalent inhibitor or an activity-based probe. By forming a stable covalent bond with a target protein, it can be used to:

Identify and label active enzymes: This helps in proteomics studies to profile the activity of entire enzyme families.

Elucidate mechanisms of action: By irreversibly binding to an active site, it helps researchers understand the specific amino acids involved in catalysis.

Serve as a starting point for probe development: Similar fragment-like molecules are often optimized to create highly selective chemical probes for specific biological targets, aiding in the validation of new drug targets. nih.gov

Explorations in Material Science Research for Polymer Synthesis

In the field of material science, this compound is explored for its potential use in the synthesis of specialized polymers. The compound's bifunctional nature—containing both an ester group and a reactive bromo-ketone system—makes it a candidate for several polymerization strategies.

The bromine atom can serve as an initiation site for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and molecular weights. Furthermore, the ketone and ester functionalities can be modified post-polymerization to introduce new properties to the material or can participate directly in polycondensation reactions. This versatility enables the creation of functional polymers with tailored thermal, mechanical, or optical properties for advanced applications. bldpharm.com

Advanced Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the confirmation of the structure of this compound, its derivatives, and for monitoring the progress of its reactions. High-resolution NMR, mass spectrometry, and vibrational spectroscopy each offer unique insights into the molecule's features.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural verification of this compound and its derivatives. While a complete spectrum for this compound is not widely published, its expected ¹H NMR signals can be accurately predicted based on closely related analogs like mthis compound. rsc.org The spectrum is characterized by distinct signals corresponding to the ethyl ester group and the core pentanoate chain.

The key ¹H NMR signals for the structurally similar mthis compound have been reported in deuterated chloroform (B151607) (CDCl₃). rsc.org By substituting the methyl ester signal with the characteristic signals of an ethyl group, the anticipated proton NMR data for this compound can be compiled.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| -CH₃ (acetyl) | ~2.40 | Singlet | - | Corresponds to the methyl ketone group. rsc.org |

| -CH₂- (ester side) | ~3.00 | Multiplet | - | Methylene group adjacent to the ester carbonyl. rsc.org |

| -CH(Br)- | ~4.63 | Multiplet | - | Methine proton attached to the bromine atom. rsc.org |

| -O-CH₂-CH₃ | ~4.15 | Quartet | ~7.1 | Methylene protons of the ethyl ester group. |

For derivatives of this compound, advanced NMR techniques are crucial for assigning stereochemistry. For example, in reactions that create new stereocenters, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons, thereby establishing their relative configuration. researchgate.net Furthermore, the stereochemistry of 1,3-diol derivatives, which can be formed by the reduction of the keto-ester functionality, can be assigned by converting them into acetonide derivatives and analyzing their ¹³C NMR spectra, a method pioneered by Rychnovsky. researchgate.net

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. libretexts.org The nominal molecular weight of the compound is 223.06 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS) also provides structural information through fragmentation analysis. The molecule is expected to fragment in predictable ways based on its functional groups: an ester, a ketone, and an alkyl halide. libretexts.org

Table 2: Expected Mass Spectrometry Fragmentation Patterns

| Fragmentation Process | Description | Expected m/z of Fragment |

|---|---|---|

| α-cleavage (ketone) | Loss of the acetyl group (CH₃CO•) | 180/182 |

| α-cleavage (ketone) | Loss of the brominated ester fragment | 43 |

| α-cleavage (ester) | Loss of the ethoxy group (•OCH₂CH₃) | 178/180 |

| Halogen loss | Cleavage of the C-Br bond, loss of a bromine radical (•Br) | 143 |

In the context of reaction monitoring, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful. GC can separate isomeric products that may form during synthesis, such as ethyl 4-bromo-3-oxopentanoate or ethyl 5-bromo-4-oxopentanoate. Each isomer will have a distinct retention time, and while their mass spectra might be similar, subtle differences in fragmentation patterns can further aid in their differentiation.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound and to monitor their transformations during chemical reactions. americanpharmaceuticalreview.comedinst.com The key absorptions are associated with the carbonyl groups of the ester and ketone functionalities. Based on data from the isomeric ethyl 4-bromo-3-oxopentanoate, strong characteristic carbonyl stretching frequencies can be expected.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretch | ~1740 |

| Ketone Carbonyl (C=O) | Stretch | ~1710 |

| C-O (ester) | Stretch | ~1200-1100 |

IR and Raman spectroscopy are highly effective for real-time reaction monitoring. For instance, in the nucleophilic substitution of the bromine atom with an azide ion to form ethyl 3-azido-4-oxopentanoate, the progress of the reaction can be tracked by observing the decrease in the intensity of the C-Br stretching band and the concurrent appearance of a strong, sharp absorption band for the azide (N₃) asymmetric stretch, typically found around 2100 cm⁻¹. researchgate.net This allows for precise determination of reaction endpoints and optimization of reaction conditions.

Computational Chemistry and Theoretical Studies

Theoretical calculations provide a molecular-level understanding that complements experimental findings, offering insights into reaction energetics, conformational preferences, and electronic structure.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for investigating the mechanisms of reactions involving this compound. DFT can be used to model the entire reaction coordinate, mapping out the energy changes as reactants are converted into products through high-energy transition states. rsc.org

For example, in a study on the regioselectivity of the bromination of a related compound, methyl levulinate, DFT calculations at the ωB97XD/Def2TZVPP level of theory were employed to calculate the free energies of the possible reaction intermediates. rsc.org This analysis revealed the thermodynamic basis for the observed product distribution. Similar computational approaches can be applied to model the reaction pathways of this compound, such as its nucleophilic substitution with azide. researchgate.net By calculating the activation energies, one can predict reaction rates and understand how factors like solvent and catalyst influence the reaction outcome.

Table 4: Application of DFT in Reaction Modeling

| Computational Output | Significance |

|---|---|

| Optimized Geometries | Provides the 3D structure of reactants, products, and transition states. |

| Vibrational Frequencies | Confirms that optimized structures are energy minima or transition states and provides theoretical IR/Raman spectra. researchgate.net |

| Reaction Energy (ΔE) | Determines if a reaction is exothermic or endothermic. |

| Activation Energy (Ea) | Correlates with the reaction rate; a lower Ea implies a faster reaction. |

This compound possesses several rotatable single bonds, which results in significant conformational flexibility. Computational chemistry can be used to perform a systematic conformational analysis to identify the most stable low-energy conformers of the molecule in both the gas phase and in solution (using implicit solvent models). rsc.orgresearchgate.net Understanding the predominant conformation is important as it can influence the molecule's reactivity.

These theoretical studies also allow for the investigation of intermolecular interactions. In the solid state, these calculations can predict how molecules pack into a crystal lattice, governed by forces such as dipole-dipole interactions and van der Waals forces. In solution, the interactions between the solute molecule and solvent molecules can be modeled to understand solubility and the solvent's effect on conformational equilibrium and reactivity. Molecular dynamics (MD) simulations can further provide a dynamic picture of the conformational behavior of the molecule over time. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 3-azido-4-oxopentanoate |

| Ethyl 4-bromo-3-oxopentanoate |

| Ethyl 5-bromo-4-oxopentanoate |

| Mthis compound |

| Methyl 5-bromo-4-oxopentanoate |

Spectroscopic and Computational Research for Structural and Mechanistic Elucidation

Theoretical and Computational Approaches

The prediction of chemical reactivity and selectivity is a cornerstone of modern organic synthesis, enabling the design of efficient and novel chemical transformations. For a molecule as versatile as ethyl 3-bromo-4-oxopentanoate, computational chemistry provides powerful tools to forecast its behavior in uncharted reactive landscapes. By modeling the molecule's electronic structure and the energetic profiles of potential reaction pathways, researchers can gain significant insights into how it will react with various reagents, which products will be favored, and under what conditions these transformations might occur.

The reactivity of this compound is primarily governed by its two key functional groups: the α-haloketone moiety and the ethyl ester. The bromine atom at the α-position to the ketone renders this carbon electrophilic and susceptible to nucleophilic attack, a common pathway for forming new carbon-carbon or carbon-heteroatom bonds. The ketone and ester carbonyl groups also present reactive sites for nucleophilic addition or reduction. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the reactivity of these sites.

Frontier Molecular Orbital (FMO) Theory is a fundamental concept applied to predict reactivity. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to identify the most probable sites for electrophilic and nucleophilic attack.

LUMO: The LUMO of this compound is expected to be localized around the α-carbon bearing the bromine atom and the carbonyl carbon of the ketone. This indicates that these are the primary sites for attack by nucleophiles. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack.

HOMO: The HOMO is typically associated with the lone pairs of the oxygen and bromine atoms. This suggests these sites are susceptible to attack by strong electrophiles.

| Descriptor | Formula | Interpretation for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates the molecule's capacity to act as an electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates the molecule's capacity to act as an electron acceptor. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A high electrophilicity index indicates a strong electrophilic character, making the molecule a good candidate for reactions with nucleophiles. |

Beyond global reactivity, computational models are crucial for predicting the selectivity of reactions, particularly regioselectivity and stereoselectivity. For instance, in reactions with ambident nucleophiles, DFT calculations can determine the activation energies for attack at different electrophilic centers (e.g., the α-carbon vs. the ketone carbonyl carbon), thereby predicting the major regioisomer.

A significant area where prediction is vital is in stereoselective transformations. The reduction of the ketone in this compound to a secondary alcohol can create a new stereocenter. Computational modeling can predict the enantioselectivity of such reactions when a chiral catalyst is used. For example, by modeling the transition states of the hydride transfer from a chiral reducing agent (like those derived from Alpine-Borane or BINAP ligands) to the ketone, the energy difference between the two diastereomeric transition states (leading to the R or S product) can be calculated. researchgate.net A larger energy difference corresponds to a higher predicted enantiomeric excess (ee), guiding the choice of the most effective catalyst. researchgate.net

Furthermore, computational studies on related α-haloketones have shown that it is possible to model competing reaction pathways. up.ac.zaresearchgate.net For example, a nucleophile could either displace the bromide in a classic SN2 reaction or attack the carbonyl oxygen, leading to different products. DFT calculations of the transition state energies for each pathway can predict which reaction is kinetically favored. up.ac.za Such predictive power is invaluable for designing novel synthetic routes and avoiding the formation of unwanted by-products. researchgate.net These models can also account for the influence of the solvent by using continuum models (like CPCM), which is critical as activation energies can be highly dependent on solvent polarity. rsc.org

Future Research Directions and Emerging Opportunities for Ethyl 3 Bromo 4 Oxopentanoate

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. Future research on Ethyl 3-bromo-4-oxopentanoate will likely focus on developing more sustainable synthetic routes and transformations.

Current synthesis often involves the bromination of ethyl 3-oxopentanoate (B1256331). Green chemistry approaches could revolutionize this process through several avenues:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like acetic acid, which is commonly used, with greener alternatives such as ionic liquids or supercritical fluids. Investigating the use of less hazardous brominating agents is also a key research area.

Energy Efficiency: Designing synthetic protocols that can be conducted at ambient temperature and pressure to reduce energy consumption.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. The use of recyclable catalysts is a particularly promising area.

Continuous Flow Chemistry: Industrial adaptations are already moving towards continuous flow reactors to allow for precise control over reaction parameters, which improves reproducibility, yield, and purity. Future research will likely focus on optimizing these systems for even greater efficiency and sustainability.

| Green Chemistry Principle | Current Method Aspect | Potential Future Improvement | Anticipated Benefit |

|---|---|---|---|

| Prevention | Potential for byproduct formation (e.g., dibrominated products) | Highly selective catalysts | Reduced waste and purification costs |

| Atom Economy | Use of stoichiometric brominating agents | Catalytic bromination with in-situ regeneration | Higher efficiency and less waste |

| Less Hazardous Chemical Syntheses | Use of liquid bromine and acetic acid | Use of solid N-bromosuccinimide and a benign solvent | Improved safety and reduced environmental impact |

| Design for Energy Efficiency | Reactions may require heating or extended reaction times | Microwave-assisted or photocatalytic synthesis | Faster reaction times and lower energy consumption |

| Use of Renewable Feedstocks | Petroleum-based starting materials | Synthesis from bio-derived platform chemicals | Reduced reliance on fossil fuels |

Expanding the Scope of Catalytic Asymmetric Synthesis Utilizing the Compound

Catalytic asymmetric synthesis is a powerful tool for creating chiral molecules, which are crucial in the pharmaceutical industry. This compound is an excellent candidate for use in such syntheses due to its multiple reactive sites.

Future research in this area will likely focus on:

Development of Novel Chiral Catalysts: Designing new catalysts that can control the stereochemical outcome of reactions involving this compound. This could lead to the efficient synthesis of enantiomerically pure compounds.

Enantioselective Alkylation and Arylation: Using the compound as a prochiral substrate for the catalytic asymmetric addition of various nucleophiles.

Asymmetric Cyclization Reactions: Exploring its use in intramolecular reactions to construct complex chiral cyclic and heterocyclic systems. For instance, it has been used in stereoselective [4+3] annulation reactions to create benzindeno-fused azepine derivatives, which are scaffolds for biologically active compounds. rsc.org

Multi-component Reactions: Designing one-pot reactions where this compound reacts with two or more other components in the presence of a chiral catalyst to generate complex molecules with high stereoselectivity. nih.gov

| Reaction Type | Potential Chiral Catalyst | Potential Product Class | Significance |

|---|---|---|---|

| Asymmetric Aldol Reaction | Chiral Lewis acids or organocatalysts | Chiral β-hydroxy-γ-bromo ketones | Key intermediates for natural product synthesis |

| Asymmetric Michael Addition | Chiral phase-transfer catalysts | Enantioenriched functionalized pentanoates | Building blocks for pharmaceuticals |

| Asymmetric [4+3] Cycloaddition | Chiral transition metal complexes | Stereochemically defined seven-membered rings rsc.org | Access to novel chemical space for drug discovery |

| Enantioselective Reduction of Ketone | Chiral borohydrides or enzymatic catalysts rsc.org | Chiral β-bromo-γ-hydroxy esters | Versatile chiral building blocks |

Exploration of Novel Biological Applications and Drug Discovery Targets

The reactivity of this compound makes it a valuable scaffold in medicinal chemistry for the development of potential drug candidates. Its ability to participate in various chemical reactions allows for the creation of diverse molecular structures for biological screening.

Future research directions include:

Identification of New Biological Targets: Screening libraries of compounds derived from this compound against a wide range of biological targets to identify new therapeutic opportunities.

Development of Covalent Inhibitors: The reactive bromine atom can act as an electrophilic "warhead" to form a covalent bond with nucleophilic residues (e.g., cysteine) in a protein target. This is a promising strategy for developing highly potent and selective enzyme inhibitors.

Synthesis of Bioactive Heterocycles: Utilizing the compound as a starting material for the synthesis of complex heterocyclic structures, which are prevalent in many approved drugs.

Pro-drug Design: Modifying known drugs with fragments derived from this compound to improve their pharmacokinetic properties, such as solubility, stability, and targeted delivery.

The compound is already known to be a key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, indicating its potential in metabolic disease research.

Design and Synthesis of Novel Derivatives for Advanced Functional Materials

The versatility of this compound extends beyond pharmaceuticals into the realm of material science. Its functional groups can be exploited to synthesize polymers and other materials with specific properties.

Emerging opportunities in this field involve:

Functional Polymers: Incorporating the compound as a monomer or a post-polymerization modification agent to introduce specific functionalities into polymers. This could lead to materials with tailored properties such as improved thermal stability, altered refractive index, or specific binding capabilities.

Cross-linking Agents: Utilizing the bifunctionality of its derivatives to act as cross-linkers in polymer networks, leading to the formation of hydrogels or thermosets with controlled mechanical properties.

Organic Electronics: Synthesizing novel conjugated molecules and polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The electronic properties of these materials could be fine-tuned by derivatizing the core structure of this compound.

Sensing Materials: Designing derivatives that can selectively bind to specific analytes (e.g., metal ions, biomolecules), leading to a detectable change in a physical property such as color or fluorescence.

Integration of Artificial Intelligence and Machine Learning in Predictive Organic Synthesis and Mechanism Elucidation

The intersection of artificial intelligence (AI) and organic chemistry is a rapidly growing field with the potential to accelerate discovery. ijsetpub.com For a compound like this compound, AI and machine learning can be transformative.

Future applications include:

Predictive Synthesis: AI algorithms can be trained on vast reaction databases to predict the optimal reaction conditions (catalyst, solvent, temperature) for the synthesis and transformation of this compound, saving significant time and resources. eurekalert.orgnih.gov

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to complex target molecules starting from simple precursors like this compound. engineering.org.cn

Mechanism Elucidation: Machine learning models can analyze experimental and computational data to help elucidate the mechanisms of complex reactions involving this compound. This deeper understanding can guide the design of more efficient and selective reactions.

Property Prediction: AI can predict the physicochemical and biological properties of novel derivatives of this compound before they are synthesized, allowing researchers to prioritize the most promising candidates for further investigation.

| AI/ML Application | Specific Task | Expected Outcome |

|---|---|---|

| Reaction Outcome Prediction | Predicting the major product and yield of a reaction with a novel reagent | Higher success rate in exploratory synthesis |

| Retrosynthetic Analysis | Identifying this compound as a key building block for a complex target | Discovery of novel synthetic pathways |

| Catalyst Design | Predicting the performance of new chiral catalysts for asymmetric transformations | Accelerated development of stereoselective methods |

| Virtual Screening | Predicting the biological activity of a virtual library of derivatives | Efficient identification of potential drug candidates |

Q & A

Q. What are the established synthetic routes for Ethyl 3-bromo-4-oxopentanoate, and how do their efficiencies compare?

this compound is synthesized via bromination of ethyl levulinate using N-bromosuccinimide (NBS) in anhydrous diethyl ether with catalytic ammonium acetate. This method yields the compound in moderate to high purity after 12 hours at room temperature . An alternative approach involves brominating ethyl 3-oxopentanoate with Br₂ in acetic acid, though this route may require stringent control of reaction conditions to avoid over-bromination. Comparatively, the NBS method is preferred for its selectivity and reduced side-product formation .

Q. How can researchers characterize this compound to confirm its structural integrity?

Key characterization methods include:

- NMR Spectroscopy : H NMR signals at δ 4.2–4.4 ppm (ester -OCH₂CH₃) and δ 3.5–3.7 ppm (brominated CH) confirm the structure .

- Mass Spectrometry : A molecular ion peak at m/z 223.064 (C₇H₁₁BrO₃) with fragmentation patterns consistent with β-keto ester and bromine loss .

- IR Spectroscopy : Peaks at 1730–1750 cm⁻¹ (ester C=O) and 1700–1720 cm⁻¹ (ketone C=O) distinguish functional groups .

Q. What are the common nucleophilic substitution reactions involving this compound?

The bromine atom is highly reactive toward nucleophiles. For example:

- Azide Substitution : Reacting with NaN₃ in acetone under reflux yields ethyl 3-azido-4-oxopentanoate. However, prolonged heating (>12 hours) triggers elimination to ethyl 3-amino-4-oxo-2-pentenoate, necessitating strict time control .

- Amine Substitution : Primary amines (e.g., NH₃ in THF) replace bromine to form 3-amino derivatives, which are precursors to β-enamino esters .

Advanced Research Questions

Q. How does the positional isomerism of bromine in this compound affect its reactivity compared to analogs like Methyl 4-bromo-3-oxopentanoate?

The bromine’s position influences steric and electronic effects. This compound’s β-keto ester group stabilizes transition states in substitution reactions, enhancing reactivity compared to methyl 4-bromo-3-oxopentanoate, where bromine is farther from the electron-withdrawing ketone. This proximity accelerates SN₂ mechanisms in the former, as evidenced by faster azide substitution rates .

Q. What experimental strategies mitigate unwanted elimination during nucleophilic substitutions?

Elimination (e.g., forming α,β-unsaturated esters) is minimized by:

- Low-Temperature Reactions : Conducting substitutions at 0–5°C to suppress thermal decomposition .

- Protic Solvents : Using methanol/water mixtures to stabilize intermediates via hydrogen bonding .

- Catalytic Additives : Titanium(IV) chloride coordinates with the β-keto group, reducing electron withdrawal and slowing elimination .